molecular formula C12H19NO6 B608839 Mal-PEG4-OH CAS No. 1421933-37-0

Mal-PEG4-OH

Cat. No.: B608839
CAS No.: 1421933-37-0
M. Wt: 273.29
InChI Key: DAQPEIZPEVDMSB-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

In biochemical reactions, Mal-PEG4-OH acts as a macroinitiator, obtaining amphiphilic diblock copolymers through the ring-opening polymerization of LA . It interacts with various enzymes, proteins, and other biomolecules, enhancing their water solubility .

Cellular Effects

This compound: influences cell function by decreasing aggregation and increasing solubility of proteins and other biomolecules . This impact extends to cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, This compound shows stability and degradation in laboratory settings. Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound: is involved in metabolic pathways, interacting with enzymes or cofactors. It also affects metabolic flux or metabolite levels .

Transport and Distribution

This compound: is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of This compound affects its activity or function. Targeting signals or post-translational modifications direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG4-OH typically involves the reaction of maleimide with a PEG-based alcohol. The reaction is carried out under mild conditions, usually at room temperature, in the presence of a suitable catalyst. The PEG chain length can be varied to obtain different derivatives of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes the purification of the final product through techniques such as chromatography to remove any impurities and unreacted starting materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-PEG4-OH is unique due to its optimal PEG chain length, which provides a balance between solubility, stability, and minimal steric hindrance. This makes it a versatile and widely used linker in the synthesis of PROTACs and other bioconjugates .

Properties

IUPAC Name

1-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO6/c14-4-6-18-8-10-19-9-7-17-5-3-13-11(15)1-2-12(13)16/h1-2,14H,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQPEIZPEVDMSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.